Cas no 87585-32-8 ((+)-Lyoniresinol 9'-O-glucoside)

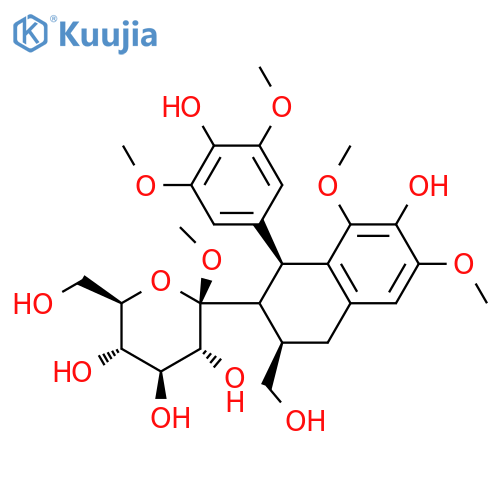

87585-32-8 structure

商品名:(+)-Lyoniresinol 9'-O-glucoside

(+)-Lyoniresinol 9'-O-glucoside 化学的及び物理的性質

名前と識別子

-

- (2R,3R,4S,5R,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(hydroxymethyl)-6,8-dimethoxy-tetralin-2-yl]-6-(hydroxymethyl)-2-methoxy-oxane-3,4,5-triol

- (+)-Lyoniresinol 9'-O-glucoside

- (2R,3R,4S,5R,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(hydroxymethyl)-6,8-dimethoxy-tetralin-2-yl]-6-(hy

- 3alpha-O-(beta-D-Glucopyranosyl)-lyoniresinol

- Lyoniresinol 9'-beta-D-glucopyranoside

- (+)-lyoniresinol-3-alpha-O-beta-D-glucopyranoside

- CS-0016086

- (+)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside

- SMR001215805

- MLS000563029

- HMS2268O23

- Q27135222

- E80679

- BDBM94838

- (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-6,8-dimethoxy-3-methylol-tetralin-2-yl]methoxy]-6-methylol-tetrahydropyran-3,4,5-triol

- HY-N0952

- CHEMBL464198

- FS-9487

- (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- lyoniresinol glucoside

- A-D-glucopyranoside

- (+)-lyoniresinol 9'-O-beta-D-glucopyranoside

- 87585-32-8

- SCHEMBL23203493

- (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-1-(3,5-dimethoxy-4-oxidanyl-phenyl)-3-(hydroxymethyl)-6,8-dimethoxy-7-oxidanyl-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- pteleifoside G

- A-O-

- AKOS040762638

- cid_10483388

- CHEBI:66606

- (+)-Lyoniresinol 3

- DTXSID101007668

- [(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methyl beta-D-glucopyranoside

- 2-{[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl] methoxy}-6-(hydroxymethyl) oxane-3,4,5-triol

- (+)-Lyoniresinol 3alpha-O-beta-glucopyranoside

- (7'R)-(+)-Lyoniresinol 9'-glucoside

- Compound NP-000519

- NCGC00180141-01

- 2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- BRD-A20647696-001-01-8

- MEGxp0_000207

- CHEBI:191569

- AKOS040740148

- (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

- ACon1_001787

- [ "" ]

- (2S,3R,4S)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol

- 3,3',4,4',5,5',9,9'-Octahydroxy-2,7'-cyclolignan; (7'R,8R,8'R)-form, 3,3',5,5'-Tetra-Me ether, 9'-O-β-D-glucopyranoside

- [(1R,2S,3R)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside

- (2S,3R,4R)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol

- [(1R,2R,3S)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside

- [(1S,2S,3R)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside

- ConMedNP.925

- (2R,3S,4S)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol

- [(1S,2R,3S)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside

- (+)-Lyoniresinol-3α-O-β-glucopyranoside

- (2R,3S,4R)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol

- MLSMR

- (-)-Lyoniresinol-3α-O-β-glucopyranoside

- (-)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside

- (+)-Lyoniresinola9'-O-glucoside

- DA-59435

- (+)-lyoniresinol-3a-O-beta-glucoside

-

- インチ: InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19+,20+,23+,25-,26+,28+/m0/s1

- InChIKey: PQQRNPDHSJDAGV-HQSXISOASA-N

- ほほえんだ: COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O

計算された属性

- せいみつぶんしりょう: 582.23100

- どういたいしつりょう: 582.23124126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 13

- 重原子数: 41

- 回転可能化学結合数: 10

- 複雑さ: 791

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 197Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 797.2±60.0 °C at 760 mmHg

- フラッシュポイント: 435.9±32.9 °C

- PSA: 196.99000

- LogP: -0.13860

- じょうきあつ: 0.0±2.9 mmHg at 25°C

(+)-Lyoniresinol 9'-O-glucoside セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(+)-Lyoniresinol 9'-O-glucoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5412-5 mg |

(+)-Lyoniresinol 9'-O-glucoside |

87585-32-8 | 98% | 5mg |

¥ 4,700 | 2023-07-11 | |

| ChemFaces | CFN97964-5mg |

(+)-Lyoniresinol 9'-O-glucoside |

87585-32-8 | >=98% | 5mg |

$418 | 2021-07-22 | |

| Chengdu Biopurify Phytochemicals Ltd | SBP02669-5mg |

(+)-Lyoniresinol 9'-O-glucoside |

87585-32-8 | 98% | 5mg |

$220 | 2023-09-19 | |

| 1PlusChem | 1P004RFM-5mg |

(+)-Lyoniresinol 9'-O-glucoside |

87585-32-8 | 97% | 5mg |

$405.00 | 2024-04-20 | |

| A2B Chem LLC | AC21378-50mg |

(+)-Lyoniresinol 9'-O-glucoside |

87585-32-8 | ≥98% | 50mg |

$810.00 | 2024-04-19 | |

| A2B Chem LLC | AC21378-5mg |

(+)-Lyoniresinol 9'-O-glucoside |

87585-32-8 | 97% | 5mg |

$508.00 | 2023-12-29 | |

| ChromaDex Standards | ASB-00012572-005-5mg |

LYONIRESINOL 3 |

87585-32-8 | 5mg |

$550.00 | 2023-10-30 | ||

| Aaron | AR004RNY-5mg |

(+)-Lyoniresinol 9'-O-glucoside |

87585-32-8 | 98% | 5mg |

$118.00 | 2025-02-11 | |

| TargetMol Chemicals | TN5412-1 ml * 10 mm |

(+)-Lyoniresinol 9'-O-glucoside |

87585-32-8 | 1 ml * 10 mm |

¥ 7130 | 2024-07-24 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5412-5 mg |

(+)-Lyoniresinol 9'-O-glucoside |

87585-32-8 | 5mg |

¥5065.00 | 2022-04-26 |

(+)-Lyoniresinol 9'-O-glucoside 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

87585-32-8 ((+)-Lyoniresinol 9'-O-glucoside) 関連製品

- 34425-25-7(Lyoniside)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:87585-32-8)(+)-Lyoniresinol9'-O-glucoside

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ